1-Methyladenosine

Catalog No.
S1493221
CAS No.
15763-06-1
M.F
C11H15N5O4
M. Wt
281.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyladenosine

CAS Number

15763-06-1

Product Name

1-Methyladenosine

IUPAC Name

2-(hydroxymethyl)-5-(6-imino-1-methylpurin-9-yl)oxolane-3,4-diol

Molecular Formula

C11H15N5O4

Molecular Weight

281.27 g/mol

InChI

InChI=1S/C11H15N5O4/c1-15-3-14-10-6(9(15)12)13-4-16(10)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11-12,17-19H,2H2,1H3

InChI Key

GFYLSDSUCHVORB-UHFFFAOYSA-N

SMILES

CN1C=NC2=C(C1=N)N=CN2C3C(C(C(O3)CO)O)O

Synonyms

(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-imino-1-methyl-1H-purin-9(6H)-yl)tetrahydrofuran-3,4-diol;

Canonical SMILES

CN1C=NC2=C(C1=N)N=CN2C3C(C(C(O3)CO)O)O

Isomeric SMILES

CN1C=NC2=C(C1=N)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
  • Transfer RNA (tRNA): m1A is abundant in tRNAs, particularly at specific positions, and contributes to their proper folding and stability, which is critical for accurate protein synthesis [].
  • Messenger RNA (mRNA): m1A modification in mRNA can influence its splicing, translation efficiency, and stability, ultimately impacting gene expression [].
  • Ribosomal RNA (rRNA): m1A in rRNA is essential for ribosome biogenesis and function during protein translation [].

m1A as a Regulatory Mark

The presence of m1A in RNA is dynamically regulated by a group of enzymes known as writers, erasers, and readers:

  • Writers: These enzymes, like methyltransferases, add the methyl group to specific adenosine residues in RNA [].
  • Erasers: These enzymes, like demethylases, remove the methyl group from m1A, reversing the modification [].
  • Readers: These proteins recognize and bind to m1A sites, triggering downstream effects on RNA processing, localization, and function [].

This dynamic regulation allows cells to fine-tune RNA function in response to various cellular cues and environmental conditions.

Research Applications of m1A

The diverse roles of m1A in RNA biology have attracted significant research interest. Here are some key areas of scientific inquiry:

  • Understanding the mechanisms of m1A modification: Researchers are investigating the specific functions of writer, eraser, and reader proteins and how they interact with each other and with RNA molecules [, ].
  • Exploring the role of m1A in various biological processes: Studies are ongoing to understand the impact of m1A on development, differentiation, cell signaling, and disease progression [, ].
  • Developing m1A-based therapeutic strategies: The potential to manipulate m1A levels for therapeutic purposes in diseases like cancer and neurodegenerative disorders is actively being explored [, ].

1-Methyladenosine is a modified nucleoside derived from adenosine, characterized by the addition of a methyl group at the nitrogen atom in the 1-position of the purine ring. Its chemical formula is C₁₁H₁₅N₅O₄, with a molecular weight of approximately 281.27 g/mol . This compound plays significant roles in various biological processes, particularly as a post-transcriptional modification in RNA, influencing RNA stability and function.

Recent research suggests m1A plays a role in regulating gene expression through its presence in messenger RNA (mRNA) []. The specific mechanism involves the interaction of m1A with "reader" proteins that translate the presence of the modification into cellular processes like mRNA stability and translation efficiency []. This field of research is ongoing, and a complete understanding of m1A's function in gene regulation is still emerging.

1-Methyladenosine is involved in several enzymatic reactions. One notable reaction is catalyzed by the enzyme 1-methyladenosine nucleosidase, which hydrolyzes 1-methyladenosine into 1-methyladenine and D-ribose:

1 methyladenosine+H2O1 methyladenine+D ribose\text{1 methyladenosine}+\text{H}_2\text{O}\rightleftharpoons \text{1 methyladenine}+\text{D ribose}

This reaction highlights the role of 1-methyladenosine in nucleotide metabolism and its potential implications in cellular processes .

The synthesis of 1-methyladenosine can occur through enzymatic pathways involving specific methyltransferases. For instance, TRMT6 and TRMT61A are enzymes responsible for catalyzing the methylation of adenosine at the N1 position in various RNA molecules. Additionally, synthetic methods may include chemical methylation processes using reagents like methyl iodide or dimethyl sulfate under controlled conditions to ensure specificity .

1-Methyladenosine has several applications in research and biotechnology:

  • RNA Modification Studies: Understanding its role in gene regulation and RNA metabolism.
  • Disease Mechanism Exploration: Investigating its implications in various diseases, particularly cancers.
  • Therapeutic Targets: Potentially serving as a target for drugs aimed at modulating RNA functions.

Furthermore, its presence as a metabolite in human urine suggests potential applications in biomarker discovery for certain diseases .

Studies have shown that 1-methyladenosine interacts with various proteins involved in RNA metabolism. For example, reader proteins that recognize this modification can influence downstream signaling pathways and gene expression profiles. Research indicates that enzymes such as ALKBH3 can demethylate 1-methyladenosine, highlighting its reversible nature and regulatory significance .

Several compounds share structural similarities with 1-methyladenosine. These include:

  • Adenosine: The unmodified parent compound.
  • N6-Methyladenosine: Another common RNA modification located at the nitrogen atom in the 6-position.
  • N1-Methylguanosine: A similar modification found in guanosine.

Comparison Table

CompoundStructureKey Functions
1-MethyladenosineMethyl group at N1 of adenineRegulates RNA stability and translation
AdenosineNo methylationFundamental nucleoside; energy transfer
N6-MethyladenosineMethyl group at N6 of adenineInfluences mRNA stability and splicing
N1-MethylguanosineMethyl group at N1 of guanineImportant for tRNA function

Uniqueness of 1-Methyladenosine

What sets 1-methyladenosine apart from these similar compounds is its specific role in modulating the structure of RNA and its dynamic regulation under various physiological conditions. Its unique positioning on the adenosine molecule allows it to influence different aspects of gene expression compared to other modifications.

Protein1-Methyladenosine Binding CapabilityKd for 1-Methyladenosine (μM)Kd for N6-Methyladenosine (μM)Fold Preference (N6-Methyladenosine/1-Methyladenosine)LocalizationKey Residue for 1-Methyladenosine Recognition
YTHDF1Yes1.3 ± 0.116.5 ± 1.512.7CytoplasmicW411
YTHDF2Yes5.8 ± 1.71.3 ± 0.10.22CytoplasmicW432
YTHDF3Yes7.0 ± 1.11.9 ± 0.10.27CytoplasmicW438
YTHDC1Yes23.3 ± 2.10.7 ± 0.10.03NuclearUnknown
YTHDC2NoNo bindingNot testedN/ANuclear/CytoplasmicN/A

Molecular Recognition Mechanisms

The recognition of 1-methyladenosine by YTH domain-containing proteins involves specific amino acid residues that form the methyladenosine-binding pocket [1] [7]. For YTHDF2, the conserved tryptophan residue at position 432 has been identified as essential for 1-methyladenosine recognition [1] [8]. Mutagenesis studies demonstrate that substitution of this tryptophan with alanine results in a dramatic reduction in binding affinity for 1-methyladenosine-containing RNA substrates [1].

The aromatic cage within the YTH domain consists of multiple tryptophan residues that create a hydrophobic environment suitable for accommodating the methyl group of modified adenosine bases [6] [7]. In YTHDF2, this cage is formed by tryptophans at positions 432 and 486, which work in concert to recognize the methylated substrate [7]. The positively charged nature of 1-methyladenosine likely enables cation-π interactions with these aromatic residues, facilitating specific recognition [9].

Functional Consequences of Bifunctional Recognition

The ability of YTH domain-containing proteins to recognize both 1-methyladenosine and N6-methyladenosine modifications has significant implications for RNA metabolism and gene expression regulation [9] [3]. YTHDF1 primarily functions to promote protein translation by facilitating the recruitment of modified mRNAs to the translation machinery [10] [4]. When bound to 1-methyladenosine-containing transcripts, YTHDF1 enhances translation efficiency through interactions with ribosomal components and translation initiation factors [4].

YTHDF2 serves as a destabilizing factor for methylated RNA substrates, promoting the degradation of both 1-methyladenosine and N6-methyladenosine-modified transcripts [9] [11]. Research has demonstrated that YTHDF2 recognizes endogenous 1-methyladenosine-modified transcripts and facilitates their recruitment to processing bodies for subsequent degradation [9]. This destabilization mechanism represents a critical pathway for controlling the abundance of methylated mRNA species within cells [9] [11].

YTHDF3 exhibits cooperative functions with both YTHDF1 and YTHDF2, facilitating translation promotion in conjunction with YTHDF1 while also supporting mRNA decay processes mediated by YTHDF2 [12] [13]. This dual functionality positions YTHDF3 as a central coordinator in the cellular response to methylated RNA substrates [13] [14].

Sequence Context and Specificity

The recognition of 1-methyladenosine by YTH domain-containing proteins occurs across diverse sequence contexts, indicating that these proteins function as general readers of this modification rather than sequence-specific binding factors [1] [9]. Binding studies using oligonucleotides containing 1-methyladenosine within different sequence motifs demonstrate that YTHDF proteins maintain their recognition capabilities regardless of the surrounding nucleotide composition [1] [9].

Analysis of transcriptome-wide colocalization data reveals that YTH domain-containing proteins and 1-methyladenosine sites show significant overlap in cellular contexts [1] [2]. Specifically, 24.4%, 23.1%, 4.5%, and 12.5% of identified 1-methyladenosine sites colocalize with YTHDF1, YTHDF2, YTHDF3, and YTHDC1 binding sites, respectively [1]. This colocalization pattern supports the functional relevance of these protein-RNA interactions in cellular physiology [1] [2].

Ribosomal Protein-Mediated Translation Control Through 1-Methyladenosine

The regulation of protein synthesis through 1-methyladenosine modifications involves complex interactions between ribosomal components and methylated RNA substrates [15] [11] [16]. These interactions occur at multiple levels of the translation process, including ribosome biogenesis, translation initiation, elongation, and termination phases [11] [16] [17].

Transfer RNA-Mediated Translation Regulation

1-Methyladenosine modifications in transfer RNA represent one of the most well-characterized mechanisms of ribosomal protein-mediated translation control [16] [18]. The modification occurs at several conserved positions within transfer RNA molecules, with position 58 being the most prevalent across diverse species [16] [19]. Additional 1-methyladenosine sites are found at positions 9, 14, 22, and 57 in cytosolic transfer RNAs, with positions 9 and 58 also present in mitochondrial transfer RNAs [18] [19].

The presence of 1-methyladenosine at position 58 in transfer RNAs directly influences their structural stability and functional capacity [16] [18]. This modification disrupts Watson-Crick base pairing patterns, leading to conformational changes that enhance the thermal stability of transfer RNA molecules [18]. Studies in thermophilic bacteria have demonstrated that the combination of 1-methyladenosine with other post-transcriptional modifications can increase transfer RNA melting temperatures by approximately 10 degrees Celsius [18].

ALKBH1, functioning as a transfer RNA demethylase, plays a crucial role in regulating 1-methyladenosine levels at position 58 [16]. This enzyme selectively removes 1-methyladenosine modifications from transfer RNAs, thereby controlling their availability for translation processes [16]. Research has shown that 1-methyladenosine-modified transfer RNAs are preferentially recruited to polysomes, where they promote translation elongation through interactions with eukaryotic elongation factor 1-alpha [11] [16].

Ribosomal RNA Modifications and Assembly

1-Methyladenosine modifications in ribosomal RNA contribute significantly to ribosome biogenesis and functional assembly [10] [12] [19]. In mammalian cells, 1-methyladenosine is present at specific positions within both the large and small ribosomal subunits [19]. The 28S ribosomal RNA contains 1-methyladenosine modifications at positions 645 and 1322, while the mitochondrial 16S ribosomal RNA harbors a critical 1-methyladenosine site at position 947 [19].

The 1-methyladenosine modification at position 947 in mitochondrial 16S ribosomal RNA is particularly important for mitochondrial protein synthesis [15] [20]. Studies have demonstrated that loss of this modification results in inefficient protein translation and reduced cell growth rates [15]. The modification is installed by TRMT61B, which functions as a methyltransferase for mitochondrial transfer RNA, ribosomal RNA, and messenger RNA substrates [15] [21].

Research has revealed that 1-methyladenosine modifications in ribosomal RNA influence the topological structure of ribosomal particles [11] [19]. The loss of 1-methyladenosine at position 645 in 28S ribosomal RNA affects the overall topology and alters the RNA-protein interaction network within ribosomal complexes [11]. These structural changes can have downstream effects on translation efficiency and ribosome function [11] [12].

Messenger RNA Translation Control

1-Methyladenosine modifications in messenger RNA exert position-dependent effects on translation efficiency and mRNA stability [15] [11] [22]. The modification is predominantly found in the 5' untranslated region of messenger RNAs, with approximately 58.6% of modifications localized to this region [15]. A subset of 1-methyladenosine modifications occurs at the cap+1 position, representing the first nucleotide following the 5' cap structure [15] [19].

When present in the 5' untranslated region, 1-methyladenosine modifications generally promote translation by enhancing messenger RNA stability [15] [22]. This promotional effect is particularly pronounced for modifications at the cap+1 position, which can facilitate cap-independent translation initiation under specific cellular conditions [15]. The mechanism involves stabilization of messenger RNA structure and improved recruitment to the translation machinery [15] [11].

Conversely, 1-methyladenosine modifications within the coding sequence of messenger RNAs typically inhibit translation [15] [11]. The positively charged methyl group at the N1 position interferes with Watson-Crick base pairing between codons and anticodons, leading to reduced translation efficiency [15] [21]. This inhibitory effect is most pronounced when 1-methyladenosine occurs at the first or second positions of codons, while modifications at the third codon position have less impact on translation [15].

Table 2: Ribosomal Protein-Mediated Translation Control Through 1-Methyladenosine

RNA Component1-Methyladenosine PositionEffect on TranslationMechanismKey Proteins InvolvedFunctional Outcome
tRNA (cytosolic)A58, A9, A14, A22, A57Promotes initiation/elongationtRNA stability/structureALKBH1, eEF1αIncreased protein synthesis
tRNA (mitochondrial)A9, A58Structural stabilizationConformational shiftTRMT61BProper mt-translation
28S rRNAA645, A1322Ribosome assemblyrRNA topologyUnknown methyltransferaseFunctional ribosome formation
16S mt-rRNAA947Translation efficiencyRibosome biogenesisTRMT61BMitochondrial translation
mRNA (5' UTR)Cap+1, 5' UTR regionsEnhanced translationmRNA stabilityYTHDF1, YTHDF3Translation promotion
mRNA (CDS)Variable positionsTranslation inhibitionCodon-anticodon interferenceYTHDF2mRNA degradation

Ribosomal Protein Networks and 1-Methyladenosine Recognition

The interaction between ribosomal proteins and 1-methyladenosine-modified RNA substrates involves complex networks that coordinate translation processes [17] [23] [24]. Ribosomal proteins interact directly with transfer RNAs at specific nucleotide positions, some of which correspond to sites of 1-methyladenosine modification [23]. These interactions are essential for proper positioning of transfer RNAs within ribosomal binding sites and for coordinating the translocation processes during translation [23] [24].

Studies using UV-induced cross-linking have identified specific ribosomal proteins that interact with nucleotides at positions known to contain 1-methyladenosine modifications [23]. For example, ribosomal proteins L2, L5, L27, S7, S9, and S10 form direct contacts with transfer RNA residues that can be modified by 1-methyladenosine [23]. These interactions are crucial for maintaining proper transfer RNA conformation and facilitating efficient translation [23] [24].

The ribosomal protein network forms complex assortative interaction patterns that enable communication across ribosomal particles [24]. These protein-protein interactions coordinate the binding and positioning of 1-methyladenosine-modified transfer RNAs and facilitate the sequential processes of translation initiation, elongation, and termination [24]. The network properties allow for allosteric communication between distant sites within ribosomal complexes, enabling coordinated responses to 1-methyladenosine-modified substrates [24].

Dynamic Regulation and Cellular Responses

The cellular response to 1-methyladenosine modifications involves dynamic regulation of both the modification itself and the proteins that recognize it [11] [16] [25]. ALKBH1 and ALKBH3 function as erasers of 1-methyladenosine modifications, providing mechanisms for reversible control of this epitranscriptomic mark [11] [16]. ALKBH1 preferentially targets 1-methyladenosine in transfer RNAs, particularly at position 58, while ALKBH3 primarily acts on messenger RNA substrates [11] [16].

Table 3: 1-Methyladenosine Protein Interaction Network Components

Protein CategoryProtein NamePrimary FunctionSubcellular LocationTarget RNAEffect on 1-Methyladenosine RNA
YTH ReadersYTHDF1Translation promotionCytoplasmmRNAStabilizes/translates
YTH ReadersYTHDF2mRNA destabilizationCytoplasmmRNADestabilizes
YTH ReadersYTHDF3Translation/decay cooperationCytoplasmmRNADual function
WritersTRMT6/TRMT61A1-Methyladenosine installationNucleartRNA/mRNAInstalls 1-methyladenosine
WritersTRMT10C1-Methyladenosine installationNucleartRNAInstalls 1-methyladenosine
WritersTRMT61Bmt-RNA methylationMitochondrialmt-tRNA/rRNA/mRNAInstalls 1-methyladenosine
ErasersALKBH1tRNA demethylationCytoplasm/NucleartRNARemoves 1-methyladenosine
ErasersALKBH3mRNA demethylationNuclearmRNA/tRNARemoves 1-methyladenosine
Translation FactorseEF1αTranslation elongationCytoplasmtRNARecognizes 1-methyladenosine-tRNA

The regulation of 1-methyladenosine-mediated translation control responds to cellular stress conditions and metabolic states [11] [16]. During glucose deprivation, cells adjust the activity of ALKBH1, leading to changes in transfer RNA 1-methyladenosine levels and corresponding alterations in translation patterns [16]. This dynamic regulation allows cells to rapidly adjust protein synthesis in response to environmental changes [16].

The characterization of 1-Methyladenosine modification patterns has emerged as a critical frontier in epitranscriptomics research, necessitating the development of sophisticated detection methodologies capable of accurately mapping these low-abundance modifications [1] [2]. The following sections examine current state-of-the-art approaches for 1-Methyladenosine detection, with particular emphasis on antibody-dependent enrichment strategies and their associated technical challenges.

Antibody-Dependent Enrichment Strategies

Antibody-dependent enrichment represents the cornerstone methodology for transcriptome-wide 1-Methyladenosine mapping, utilizing the specific recognition properties of anti-1-Methyladenosine antibodies to selectively isolate modified RNA fragments [1] [3]. These approaches have fundamentally transformed our understanding of 1-Methyladenosine distribution patterns by enabling genome-wide characterization of modification sites.

The methylated RNA immunoprecipitation sequencing methodology employs a multi-step process beginning with RNA fragmentation into 100-300 nucleotide fragments, followed by incubation with specific 1-Methyladenosine antibodies under carefully controlled conditions [4] [5]. The immunocomplexes are subsequently captured using protein A or protein G magnetic beads, subjected to stringent washing procedures, and the enriched RNA fragments are processed for high-throughput sequencing analysis [5] [6].

Several distinct antibody-dependent approaches have been developed, each offering unique advantages for specific research applications. The 1-Methyladenosine immunoprecipitation sequencing with alkylated DNA glycosylase-assisted demethylation method combines antibody enrichment with enzymatic demethylation to enhance specificity and reduce false positive signals [1] [2]. This approach achieved the first transcriptome-wide characterization of 1-Methyladenosine modifications, identifying 901 modification peaks across 600 genes in human transcriptomes [7].

The misincorporation-assisted profiling methodology represents a significant advancement in single-nucleotide resolution mapping, utilizing the thermostable group II intron reverse transcriptase in combination with antibody pre-enrichment [8] [9]. This technique exploits the property of 1-Methyladenosine to induce misincorporation during reverse transcription, enabling precise localization of modification sites. The method successfully identified 740 1-Methyladenosine sites in the human transcriptome with single-base resolution [8].

Detection Method Performance Comparison

MethodSensitivityResolutionInput RNA RequiredKey Advantages
MeRIP-seqModerateRegional (~100-200 nt)50-200 μgWell-established protocol, low mutation rate [1]
1-Methyladenosine immunoprecipitation sequencing with alkylated DNA glycosylaseHighRegional (~100-200 nt)50-200 μgNo cross-reactivity, first transcriptome-wide characterization [2]
misincorporation-assisted profilingHighSingle-nucleotide50-200 μgSingle-base resolution, excellent readthrough efficiency [8]
picogram-scale methylated RNA immunoprecipitation sequencingVery HighRegional (~100-200 nt)50 pg - 2 μgUltra-low input, single-cell compatibility [5]

Methylated RNA Immunoprecipitation Sequencing Optimization for Low-Abundance Modifications

The optimization of methylated RNA immunoprecipitation sequencing protocols for detecting low-abundance 1-Methyladenosine modifications requires systematic adjustment of multiple experimental parameters to maximize signal-to-noise ratios while maintaining specificity [4] [5]. Low-abundance modifications present unique challenges due to their limited representation in total RNA pools and the increased likelihood of non-specific antibody binding dominating over true positive signals.

Starting RNA amount optimization represents a critical parameter affecting detection sensitivity. Research has demonstrated that methylated RNA immunoprecipitation sequencing efficiency decreases significantly with reduced RNA input, with signal-to-noise ratios declining progressively when using less than 2 μg total RNA as starting material [4]. However, recent advances in picogram-scale methodologies have successfully extended detection capabilities to as little as 50 picograms of input RNA through implementation of highly stringent washing conditions and optimized antibody selection protocols [5].

The optimization of washing conditions plays a particularly crucial role in low-abundance modification detection. High-stringency washing protocols incorporating elevated salt concentrations (150-500 millimolar sodium chloride) and increased detergent concentrations (0.5-2% sodium dodecyl sulfate) effectively reduce non-specific binding while preserving true positive signals [5] [10]. The implementation of extensive high and low salt washing procedures, combined with vigorous agitation rather than gentle rotation, significantly improves signal-to-noise ratios when working with limited input material [5].

Reverse transcriptase selection and optimization also influence detection sensitivity for low-abundance modifications. The use of high-fidelity reverse transcriptases with enhanced processivity, such as thermostable group II intron reverse transcriptase, can improve detection of modifications that cause reverse transcription stalling or misincorporation [8] [11]. Chemical manipulation approaches, including sodium borohydride reduction of 1-Methyladenosine, have been shown to enhance mutation and readthrough rates, providing improved positive signatures for low-abundance modifications [11].

Optimization Parameters for Low-Abundance Detection

ParameterRecommended RangeImpact on SensitivityOptimization Strategy
Starting RNA Amount2-200 μg total RNAHigher amounts increase peak detectionTitrate from 0.5-200 μg [4]
Washing StringencyHigh salt (150-500 mM NaCl)Reduces non-specific bindingIncrease salt gradually [5]
Antibody SelectionMillipore > NEB > AbcamCritical for specificity and yieldCompare multiple vendors [4]
Detergent Concentration0.1-2% for non-ionic detergentsHigher concentrations reduce specificityTest 0.1%, 0.5%, 1% [5]
Signal-to-Noise Ratio>3:1 (target:background)Higher ratios improve confidenceMonitor with positive controls [5]

Cross-Reactivity Challenges in 1-Methyladenosine Immunoprecipitation

Cross-reactivity of 1-Methyladenosine antibodies represents one of the most significant technical challenges in epitranscriptomic analysis, potentially leading to false positive signals and misinterpretation of modification patterns [12] [13] [14]. The structural similarity between 1-Methyladenosine and other methylated nucleosides, particularly the 7-methylguanosine cap structure, creates substantial specificity challenges for antibody-based detection methods.

The most extensively characterized cross-reactivity issue involves the widely used AMA-2 monoclonal antibody, which was originally developed for 1-Methyladenosine detection but demonstrates significant binding affinity for 7-methylguanosine-capped RNA structures [12] [13]. Detailed biochemical analysis has revealed that this antibody binds to messenger RNA caps with approximately 10-fold weaker affinity than authentic 1-Methyladenosine modifications, but the abundance of capped transcripts in total RNA preparations can result in substantial false positive signals [12] [13].

Competitive inhibition assays provide crucial tools for assessing antibody specificity and identifying cross-reactive interactions. Dot blot competition experiments using 7-methylguanosine-ppp-adenosine have demonstrated that this cap analog can effectively compete with 1-Methyladenosine for antibody binding, with inhibitory concentrations less than 1 μM indicating significant cross-reactivity [12]. These findings have led to the recognition that many previously reported 5' untranslated region 1-Methyladenosine sites may represent artifacts of cap cross-reactivity rather than authentic internal modifications [13] [14].

Alternative antibody sources and validation strategies have been developed to address cross-reactivity challenges. The development of antibodies with reduced cap-binding activity, combined with the implementation of cap-depletion protocols, provides more specific detection of internal 1-Methyladenosine modifications [13]. Additionally, the use of multiple independent antibodies with different epitope specificities enables validation of modification sites and identification of antibody-specific artifacts.

The implementation of stringent control experiments represents an essential component of reliable 1-Methyladenosine detection protocols. These include the use of non-specific immunoglobulin G controls, treatment with specific demethylases such as alkylated DNA glycosylase homolog 3, and competitive inhibition with free 1-Methyladenosine nucleosides [12] [14]. The incorporation of cap-depleted RNA samples and validation with alternative detection methodologies provides additional specificity controls.

Recent methodological advances have introduced approaches specifically designed to minimize cross-reactivity artifacts. The development of misincorporation-based detection methods that do not rely solely on antibody recognition provides orthogonal validation of modification sites [8] [9]. Similarly, the implementation of nanopore-based direct RNA sequencing approaches offers antibody-independent detection capabilities, though these methods require specialized equipment and computational expertise [15].

Antibody Cross-Reactivity Assessment

Antibody CloneKnown Cross-ReactivityRecommended ControlsSignal-to-Noise RatioApplications
AMA-2 (MBL)7-methylguanosine-cap structures (high)Cap-depleted RNA, different antibodyVariable (1.5-10:1)General 1-Methyladenosine detection (with caveats) [12] [13]
Anti-1-Methyladenosine (Millipore)Unknown modifications (low)Non-specific IgG, demethylated RNAGood (3-8:1)Preferred for methylated RNA immunoprecipitation sequencing [4]
Anti-1-Methyladenosine (NEB)N6-methyladenosine (moderate)alkylated DNA glycosylase treatment, input controlsModerate (2-5:1)Alternative for validation [10]
Anti-1-Methyladenosine (Abcam)Other methylated adenosines (low)Competitive inhibition assaysGood (3-7:1)General immunoassays [16]

The validation of 1-Methyladenosine detection results requires implementation of multiple orthogonal approaches to confirm authentic modification sites. The combination of antibody-dependent enrichment with chemical validation methods, enzymatic treatments, and alternative detection platforms provides the most robust framework for reliable 1-Methyladenosine characterization [11] [17]. As the field continues to advance, the development of improved antibodies with enhanced specificity and reduced cross-reactivity will be essential for accurate mapping of 1-Methyladenosine modifications in diverse biological contexts.

Physical Description

Solid

XLogP3

-1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

281.11240398 g/mol

Monoisotopic Mass

281.11240398 g/mol

Heavy Atom Count

20

Appearance

Assay:≥98%A crystalline solid

Other CAS

15763-06-1

Dates

Last modified: 08-15-2023

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